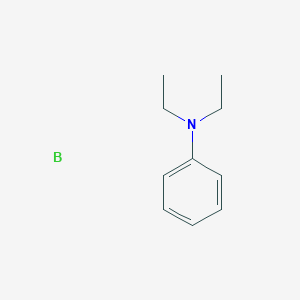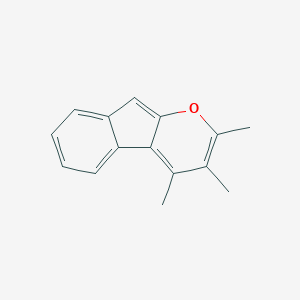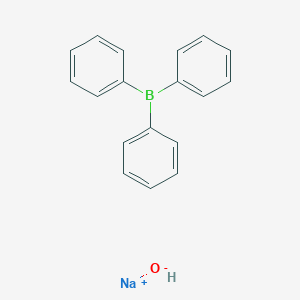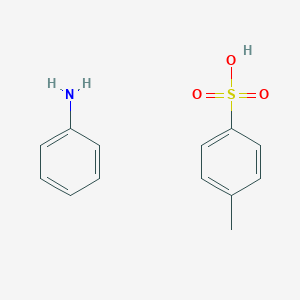
N,N-Dietilanilina Borano
Descripción general
Descripción
Borane-N,N-Diethylaniline complex: .
Aplicaciones Científicas De Investigación
Borane-N,N-Diethylaniline complex has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in reduction and borylation reactions.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
Target of Action
N,N-Diethylaniline Borane, also known as Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)-, N,N-Diethylanilineborane, or Borane-N,N-Diethylaniline, is primarily used as a reducing agent in organic synthesis . Its primary targets are organic compounds that require reduction, such as ketones, acids, esters, amides, and nitriles .
Mode of Action
The compound acts by donating its boron-hydrogen (B-H) bonds to the target molecule, facilitating the reduction process . This interaction results in the conversion of the target molecule to a more reduced state, altering its chemical structure and properties .
Biochemical Pathways
The exact biochemical pathways affected by N,N-Diethylaniline Borane depend on the specific target molecule. It is known to be involved in the diastereoselective reduction of prochiral enone intermediates, the borylation of aryl halides, and the enantioselective reductions of allylic alcohols . These processes can have various downstream effects, depending on the nature of the target molecule and the specific reaction conditions.
Pharmacokinetics
Given its use as a laboratory reagent, it is likely that its bioavailability is primarily determined by the specific experimental conditions, such as the solvent used and the reaction temperature .
Result of Action
The result of N,N-Diethylaniline Borane’s action is the reduction of the target molecule, leading to changes in its chemical structure and properties . This can have various molecular and cellular effects, depending on the nature of the target molecule and the specific reaction conditions.
Action Environment
The action of N,N-Diethylaniline Borane can be influenced by various environmental factors. For example, its reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH . Furthermore, it is known to be sensitive to moisture and air, which can affect its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
N,N-Diethylaniline Borane is known to participate in various biochemical reactions. It is used as a reactant for diastereoselective reduction of prochiral enone intermediates, borylation of aryl halides, and reductions of ketones, acids, esters, amides, and nitriles
Molecular Mechanism
It is known to participate in the reduction of various compounds, suggesting it may interact with biomolecules and potentially influence enzyme activity and gene expression . Detailed studies on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are lacking.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Borane-N,N-Diethylaniline complex typically involves the reaction of N,N-diethylaniline with borane . The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
N,N-diethylaniline+borane→Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)-
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of specialized equipment to handle the reagents and control the reaction environment .
Análisis De Reacciones Químicas
Types of Reactions
Borane-N,N-Diethylaniline complex undergoes various types of chemical reactions, including:
Reduction Reactions: It can act as a reducing agent in the reduction of ketones, acids, esters, amides, and nitriles.
Borylation Reactions: It is used in the borylation of aryl halides.
Substitution Reactions: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Reduction Reactions: Common reagents include and .
Borylation Reactions: Reagents such as are used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding alcohols, while borylation reactions produce borylated aromatic compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Borane-trimethylamine complex
- Borane-pyridine complex
- Borane-dimethylamine complex
Uniqueness
Borane-N,N-Diethylaniline complex is unique due to its specific structure, which includes the N,N-diethylbenzenamine moiety. This structure imparts distinct chemical properties, making it particularly effective in certain types of reactions, such as asymmetric reductions and borylations .
Propiedades
InChI |
InChI=1S/C10H15N.B/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYAFFAGZNCWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CCN(CC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065400 | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13289-97-9 | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013289979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (N,N-diethylaniline)trihydroboron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is N,N-diethylaniline borane (DEANB) and what is it primarily used for?
A1: N,N-Diethylaniline borane (DEANB) is an air-stable amine borane complex that serves as a versatile reducing agent in organic synthesis. It's primarily known for its role in the enantioselective reduction of ketones to chiral alcohols, a crucial step in synthesizing various pharmaceuticals and fine chemicals. [, , ]
Q2: What makes DEANB a safer and more practical borane source compared to alternatives like borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-DMS)?
A2: DEANB offers several advantages over traditional borane sources: []
Q3: Can you describe the mechanism of DEANB's action in the enantioselective reduction of ketones?
A3: DEANB acts as a hydride source in the presence of chiral oxazaborolidine catalysts. The catalyst coordinates with both the ketone and DEANB, creating a chiral environment that favors the transfer of a hydride ion to one specific face of the ketone. This selectivity leads to the formation of the desired enantiomer of the alcohol product. [, , , ]
Q4: Does the source of borane influence the enantioselectivity of these reductions?
A4: Yes, research indicates that the borane source can significantly impact enantioselectivity. Studies using (S)-3,1,2-oxazaborobicyclo[3.3.0]octane and (S)-7,3,1,2-thiaxazaborobicyclo[3.3.0]octane as catalysts revealed the following trend: borane–dimethyl sulfide < borane–N,N-diethylaniline < borane–THF, with borane-THF providing the highest enantioselectivity. []
Q5: Are there specific examples of pharmaceutical applications where DEANB-mediated reduction is crucial?
A5: Yes, DEANB has been successfully employed in the large-scale synthesis of: []
Q6: Beyond ketone reductions, are there other reactions where DEANB proves useful?
A6: Absolutely, DEANB has shown efficacy in the following: [, , ]
Q7: What is the molecular formula and molecular weight of DEANB?
A7: The molecular formula of DEANB is C10H18BN, and its molecular weight is 163.07 g/mol. []
Q8: Has computational chemistry been used to study DEANB and its reactions?
A8: While specific computational studies on DEANB itself are limited in the provided literature, computational chemistry plays a significant role in understanding oxazaborolidine-catalyzed reductions. Researchers use simulations and calculations to investigate reaction mechanisms, transition states, and the origins of enantioselectivity. []
Q9: What are the analytical techniques commonly employed to characterize and quantify DEANB?
A9: Common analytical methods for characterizing DEANB include: [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















